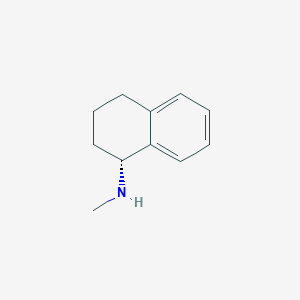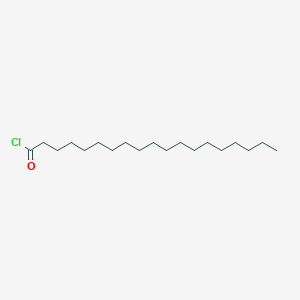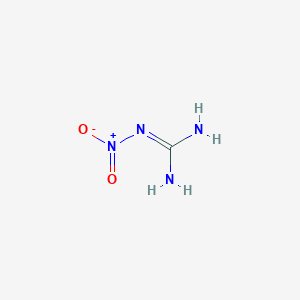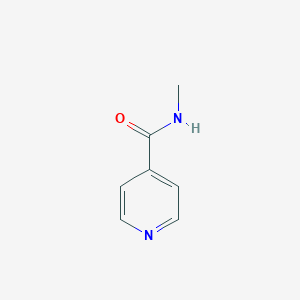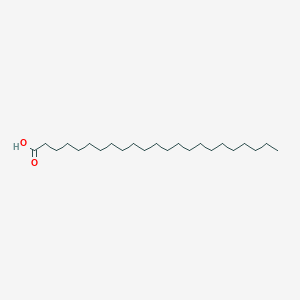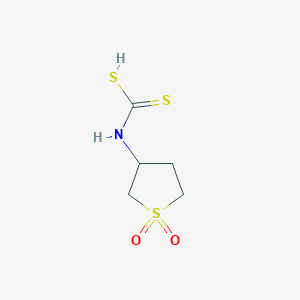
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide, commonly known as NO-711, is a selective blocker of the chloride transporter protein KCC2. KCC2 is responsible for maintaining the low intracellular chloride concentration in mature neurons, which is essential for the inhibitory actions of GABA and glycine neurotransmitters. NO-711 has been extensively studied for its potential applications in treating various neurological disorders.
Mécanisme D'action
NO-711 selectively blocks the activity of KCC2, leading to an increase in intracellular chloride concentration and a decrease in the inhibitory actions of GABA and glycine neurotransmitters. This results in the depolarization of neurons and the enhancement of excitatory neurotransmission.
Effets Biochimiques Et Physiologiques
NO-711 has been shown to have significant effects on the biochemical and physiological functions of the central nervous system. It has been demonstrated to reduce seizure activity in animal models of epilepsy, alleviate neuropathic pain, and promote functional recovery after spinal cord injury.
Avantages Et Limitations Des Expériences En Laboratoire
The use of NO-711 in laboratory experiments has several advantages, including its high selectivity for KCC2, its ability to enhance the efficacy of inhibitory neurotransmitters, and its potential therapeutic applications in neurological disorders. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on NO-711, including the investigation of its potential applications in other neurological disorders such as autism and schizophrenia, the development of more selective and potent KCC2 blockers, and the exploration of alternative methods for enhancing inhibitory neurotransmission in the central nervous system.
In conclusion, NO-711 is a selective blocker of the chloride transporter protein KCC2, which has been extensively studied for its potential applications in treating various neurological disorders. Its mechanism of action involves the enhancement of inhibitory neurotransmission, leading to the suppression of hyperexcitability in the central nervous system. While its use in laboratory experiments has several advantages, further research is needed to fully understand its potential therapeutic applications and limitations.
Méthodes De Synthèse
NO-711 can be synthesized through a multi-step process involving the reaction of 2-naphthylsulfonyl chloride with glycine, followed by coupling with 4-oxamidinophenylalanine and piperidine. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
NO-711 has been widely used in scientific research to investigate the role of KCC2 in various neurological disorders such as epilepsy, neuropathic pain, and spinal cord injury. It has been shown to enhance the efficacy of GABAergic and glycinergic neurotransmission, leading to the suppression of hyperexcitability in the central nervous system.
Propriétés
Numéro CAS |
117855-58-0 |
|---|---|
Nom du produit |
N(alpha)-(2-Naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide |
Formule moléculaire |
C27H31N5O5S |
Poids moléculaire |
537.6 g/mol |
Nom IUPAC |
N-[(2S)-3-[4-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide |
InChI |
InChI=1S/C27H31N5O5S/c28-26(31-35)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)30-25(33)18-29-38(36,37)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,29,35H,1,4-5,14-16,18H2,(H2,28,31)(H,30,33)/t24-/m0/s1 |
Clé InChI |
LEDPJJSNUHGFHX-DEOSSOPVSA-N |
SMILES isomérique |
C1CCN(CC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/O)/N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=NO)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
SMILES canonique |
C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=NO)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Autres numéros CAS |
117855-58-0 |
Synonymes |
N(alpha)-(2-naphthylsulfonylglycyl)-4-oxamidinophenylalanine piperidide NAS-GLY-OXA-PHE-PIP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



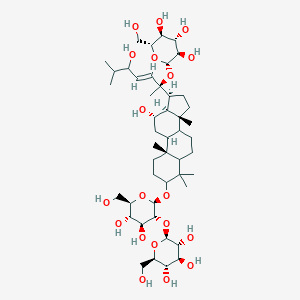
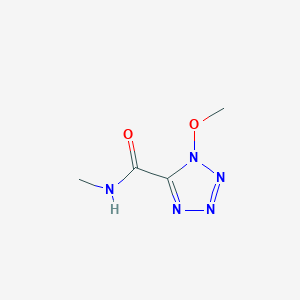


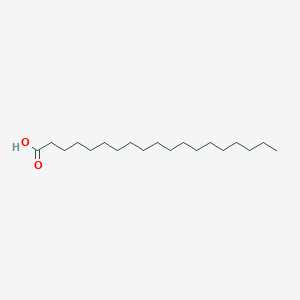
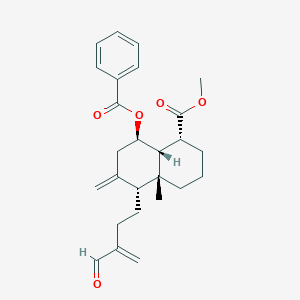
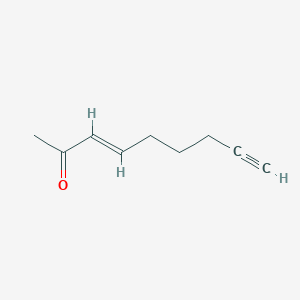
![4-amino-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B56544.png)
